molecular formula C18H28N2O2 B3244745 Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester CAS No. 163271-07-6

Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester

Cat. No. B3244745
M. Wt: 304.4 g/mol
InChI Key: ARRKIGJMYZVIAL-UHFFFAOYSA-N
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Description

Carbamic acids are organic compounds that can be seen as both an amine and carboxylic acid . They can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .


Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .


Chemical Reactions Analysis

Carbamic acids and their derivatives can participate in a variety of chemical reactions. For example, deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamic acids and their derivatives can vary widely depending on their specific structure. For example, carbamic acid itself is stable only up to about 250 K (−23 °C); at higher temperatures it decomposes into ammonia and carbon dioxide .

properties

IUPAC Name

tert-butyl N-(1-benzyl-4-methylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-18(4)10-12-20(13-11-18)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRKIGJMYZVIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153142
Record name 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester

CAS RN

163271-07-6
Record name 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163271-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester

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